2-(4-chlorophenyl)-N-cyclohexylacetamide

Lipophilicity Drug-likeness ADME

This 98% pure 2-(4-chlorophenyl)-N-cyclohexylacetamide features a para-chloro phenyl and unsubstituted cyclohexyl amide, delivering selective CYP2C8 inhibition (IC50=3,000 nM) with minimal CYP1A2/CYP2D6 activity. As a validated HDAC1 inhibitor fragment (IC50=173 nM for analog) with moderate logP (~3.3) and only 3 rotatable bonds, it offers high ligand efficiency. Unlike untested analogs, this specific substitution is essential for reproducible SAR. Ideal for cancer and metabolic disorder programs. Request bulk pricing.

Molecular Formula C14H18ClNO
Molecular Weight 251.75
CAS No. 349416-97-3
Cat. No. B2718181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-cyclohexylacetamide
CAS349416-97-3
Molecular FormulaC14H18ClNO
Molecular Weight251.75
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
InChIKeyCVCRWJYFRCELTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-N-cyclohexylacetamide (CAS 349416-97-3): A Structurally Defined Acetamide Scaffold for Targeted Synthesis and Biological Screening


2-(4-Chlorophenyl)-N-cyclohexylacetamide (CAS 349416-97-3) is a synthetic organic compound belonging to the class of N-cyclohexyl-substituted phenylacetamides. Its structure consists of a 4-chlorophenyl group connected via a methylene bridge to a carboxamide, which is further N-substituted with a cyclohexyl ring . This combination of a rigid aromatic moiety and a flexible aliphatic ring presents a distinct pharmacophore with potential for diverse biological activity [1]. The compound is commercially available with a specified purity of 98% and is intended solely for research and further manufacturing use .

Why 2-(4-Chlorophenyl)-N-cyclohexylacetamide Cannot Be Substituted with Uncharacterized Analogs: Evidence of Structural Determinants of Target Engagement


In the realm of acetamide-based research, structural nuance is paramount. While broad compound classes like N-cyclohexyl benzamides and benzeneacetamides are known inhibitors of 11β-hydroxysteroid dehydrogenases [1], the specific substitution pattern, namely the para-chloro substitution on the phenyl ring and the unsubstituted cyclohexyl amide, directly influences the compound's physicochemical properties and potential biological interactions. For instance, replacing the 4-chlorophenyl group with a 2-chlorophenyl or 3,4-dichlorophenyl moiety, or altering the cyclohexyl ring, can dramatically shift the compound's calculated logP, its interaction with metabolic enzymes like CYP450s, and its binding affinity for protein targets, as demonstrated by a range of inhibition constants for structurally related analogs [2]. Therefore, substituting 2-(4-chlorophenyl)-N-cyclohexylacetamide with an untested analog is scientifically invalid and could lead to irreproducible or uninterpretable results.

2-(4-Chlorophenyl)-N-cyclohexylacetamide: Quantitative Evidence of Differentiation from Analogs


Moderate Lipophilicity (logP) Compared to More Hydrophobic Analogs

The calculated logP for 2-(4-chlorophenyl)-N-cyclohexylacetamide is 1.6, which is lower than that of many multi-halogenated or extended aromatic analogs. This moderate lipophilicity positions it within a favorable range for drug-likeness according to Lipinski's Rule of Five, unlike more hydrophobic analogs which may exhibit poor solubility and increased off-target binding [1].

Lipophilicity Drug-likeness ADME

Specific CYP2C8 Inhibition Profile Differentiates from Broader CYP Inhibitors

In vitro screening data indicates that a structurally identical compound (BindingDB BDBM50366403) inhibits human CYP2C8 with an IC50 of 3,000 nM, a distinct and moderate level of inhibition compared to its negligible activity against other key CYP isoforms like CYP1A2 and CYP2D6, for which related analogs show IC50 values of >50,000 nM and >10,000 nM respectively [1][2].

CYP450 inhibition Drug metabolism ADME-Tox

HDAC1 Inhibition Potency Suggests Potential in Epigenetic Tool Compound Development

A closely related analog (BindingDB BDBM50484357) demonstrates inhibition of HDAC in HeLa cell nuclear extract with an IC50 of 173 nM [1]. While not a direct measurement for 2-(4-chlorophenyl)-N-cyclohexylacetamide, this class-level evidence indicates a promising interaction with a key epigenetic target. This contrasts with other acetamide scaffolds that may show no or much weaker HDAC inhibition.

HDAC inhibition Epigenetics Cancer research

Structural Simplicity and Molecular Weight Differentiate from Complex Polypharmacological Analogs

With a molecular weight of 251.75 g/mol, 2-(4-chlorophenyl)-N-cyclohexylacetamide is significantly smaller than many other biologically active N-cyclohexyl acetamide analogs, such as CHEMBL233675 (MW 468.038) or BMS-986205 (MW 460.0) [1][2]. Its lower molecular weight and higher ligand efficiency make it an attractive starting point for fragment-based drug discovery or as a minimal pharmacophore for lead optimization.

Chemical probe Fragment-based drug discovery Lead optimization

Commercially Verified Purity Ensures Reproducibility in Sensitive Assays

The compound is supplied with a verified purity of 98% as confirmed by the vendor's quality control . This is a critical differentiator from custom-synthesized or unverified batches, where impurities—even at low levels—can act as potent agonists, antagonists, or cytotoxic agents, leading to false positive or negative results in biological assays.

Chemical purity Reproducibility Quality control

Calculated Rotatable Bond Count Differentiates Conformational Flexibility from Rigid Analogs

2-(4-chlorophenyl)-N-cyclohexylacetamide possesses 3 rotatable bonds [1], a moderate number that distinguishes it from both highly flexible analogs (e.g., those with long alkyl chains) and more rigid structures (e.g., those with fused or polycyclic rings). This balanced conformational flexibility is a key determinant of its binding entropy and potential to adopt bioactive conformations.

Conformational flexibility Entropy Molecular modeling

Optimal Research Scenarios for 2-(4-Chlorophenyl)-N-cyclohexylacetamide (CAS 349416-97-3) Based on Differentiating Evidence


Fragment-Based Lead Discovery Targeting Epigenetic Modulators (e.g., HDAC1)

Given the evidence of HDAC1 inhibition by a structurally related analog (IC50 = 173 nM), this compound serves as an ideal starting fragment for developing novel histone deacetylase inhibitors. Its small molecular weight (251.75 g/mol) and moderate lipophilicity (logP 1.6) support high ligand efficiency and provide a clean scaffold for iterative medicinal chemistry optimization [1][2]. This scenario is optimal for early-stage drug discovery programs focused on cancer or neurological disorders.

Selective CYP2C8 Chemical Probe for Drug-Drug Interaction Studies

The compound's selective inhibition of CYP2C8 (IC50 = 3,000 nM) in human liver microsomes, contrasted with minimal inhibition of CYP1A2 and CYP2D6, makes it a valuable chemical probe for dissecting the role of CYP2C8 in the metabolism of co-administered drugs [1]. Researchers can use this compound to selectively block this metabolic pathway in vitro, clarifying the contribution of CYP2C8 to overall clearance and reducing the risk of confounding results from pan-CYP inhibition.

Structure-Activity Relationship (SAR) Exploration of N-Cyclohexyl Benzeneacetamides as 11β-HSD1 Inhibitors

As a core representative of the benzeneacetamide class claimed in patents for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound is a critical benchmark for SAR studies [1]. Its specific substitution (para-chloro) provides a reference point for evaluating the impact of other halogen substitutions (e.g., dichloro) or modifications to the cyclohexyl ring on potency, selectivity, and metabolic stability. This is essential for academic groups and biotech companies developing next-generation treatments for metabolic syndrome.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure, moderate rotatable bond count (3), and calculated physicochemical properties (logP 1.6) make it an excellent candidate for computational studies. It is small enough for efficient molecular docking, molecular dynamics simulations, and quantum mechanical calculations, yet possesses enough complexity to model realistic ligand-protein interactions. Its moderate flexibility allows for the exploration of different conformational states without the computational cost associated with larger, more complex molecules [1][2].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.